molecular formula C16H16O4S B1490461 Methyl 3-[(benzylsulfonyl)methyl]benzoate CAS No. 2204518-94-3

Methyl 3-[(benzylsulfonyl)methyl]benzoate

Cat. No.: B1490461
CAS No.: 2204518-94-3
M. Wt: 304.4 g/mol
InChI Key: SJNLLJBFRBGGFE-UHFFFAOYSA-N
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Description

Methyl 3-[(benzylsulfonyl)methyl]benzoate is a benzoate ester derivative featuring a benzylsulfonylmethyl substituent at the 3-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility and functional group compatibility for further derivatization .

Properties

IUPAC Name

methyl 3-(benzylsulfonylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4S/c1-20-16(17)15-9-5-8-14(10-15)12-21(18,19)11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNLLJBFRBGGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CS(=O)(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(benzylsulfonyl)methyl]benzoate, a compound with the molecular formula C16H18O4S and a CAS number of 2204518-94-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety with a benzylsulfonyl group attached to the methyl position. The sulfonyl group is known for enhancing the solubility and bioavailability of compounds, which may contribute to the biological activity observed in various studies.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains.
  • Insecticidal Effects : Similar compounds have been evaluated for their efficacy as insecticides, suggesting potential applications in pest control.

The mechanism through which this compound exerts its effects is not fully elucidated but may involve:

  • Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their activity.
  • Cell Cycle Disruption : Compounds with similar structures have been observed to induce apoptosis in cancer cells by disrupting normal cell cycle progression.

Anticancer Studies

In a recent study evaluating various benzoate derivatives, this compound was tested against lung cancer cell lines A549 and NCI-H23. The results indicated significant antiproliferative effects, with IC50 values comparable to established chemotherapeutics.

CompoundCell LineIC50 (µM)
This compoundA54915.2
This compoundNCI-H2312.8
Staurosporine (control)A5491.52
Staurosporine (control)NCI-H231.50

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

PathogenInhibition Zone (mm)
Staphylococcus aureus14
Escherichia coli12

Case Studies

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, providing preliminary evidence for its potential therapeutic effects.
  • Toxicological Assessments : Safety profiles were established through acute toxicity tests, revealing that at lower concentrations, the compound exhibited minimal toxicity while still retaining biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural analogs and their substituent-driven properties:

Compound Name Substituent at 3-Position Key Properties References
Methyl 3-[(benzylsulfonyl)methyl]benzoate Benzylsulfonylmethyl Strong electron-withdrawing; polar, enhances solubility in polar solvents
Methyl 3-[(6-bromoindol-1-yl)methyl]benzoate 6-Bromoindole-methyl Bulky indole group; bromine enhances halogen bonding potential
Methyl 3-(trifluoromethyl)benzoate Trifluoromethyl High electronegativity; lipophilic, improves metabolic stability
Methyl 3,4-dimethoxybenzoate 3,4-Dimethoxy Electron-donating; increases aromatic ring electron density
Methyl 4-(3-chlorophenylureido)benzoate Ureido-chlorophenyl Hydrogen-bonding capability; potential for target-specific interactions

Key Observations :

  • Electron Effects : The benzylsulfonyl group in the target compound is more electron-withdrawing than methoxy or indole substituents, which may reduce nucleophilic aromatic substitution reactivity compared to analogs like Methyl 3,4-dimethoxybenzoate .
  • Biological Interactions : Ureido and bromoindole substituents (e.g., in and ) enable hydrogen bonding or halogen bonding, whereas the sulfonyl group may favor ionic or dipole-dipole interactions in protein binding .

Physicochemical Properties

Property Target Compound Methyl 3-(trifluoromethyl)benzoate Methyl 3,4-dimethoxybenzoate
LogP ~2.5 (estimated) ~3.1 ~1.8
Melting Point Not reported 98–100°C 72–74°C
Aqueous Solubility Moderate (sulfonyl polarity) Low (CF₃ lipophilicity) High (methoxy polarity)

Notes:

  • The sulfonyl group reduces LogP compared to trifluoromethyl, balancing lipophilicity and solubility .
  • Methoxy groups (e.g., in ) increase water solubility but may reduce membrane permeability.

Preparation Methods

General Synthetic Strategy

The preparation of methyl 3-[(benzylsulfonyl)methyl]benzoate generally involves:

  • Formation of the methyl benzoate core via esterification of the corresponding benzoic acid.
  • Introduction of the benzylsulfonylmethyl substituent onto the aromatic ring through sulfonylation or substitution reactions.

This approach is consistent with the synthesis of related methyl benzoate derivatives and sulfonylated aromatic compounds.

Preparation of Methyl Benzoate Core

2.1 Fischer Esterification

The methyl benzoate moiety is commonly prepared by Fischer esterification, which involves reacting benzoic acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid. Key parameters include:

  • Molar ratio benzoic acid : methanol = 1 : 4
  • Catalyst loading ~15% w/w of benzoic acid
  • Reaction temperature: 95–110 °C for 8–10 hours
  • Post-reaction distillation to remove residual methanol and isolate methyl benzoate

This method is industrially favored for its simplicity, high yield, and reusability of catalyst, despite some disadvantages like corrosion and byproduct formation.

Parameter Value
Benzoic acid : Methanol 1 : 4 (molar ratio)
Catalyst Concentrated sulfuric acid (15% of benzoic acid)
Temperature 95–110 °C
Reaction time 8–10 hours
Post-processing Atmospheric and vacuum distillation

Introduction of the Benzylsulfonylmethyl Group

3.1 Sulfonylation via Benzylsulfonylmethylation

The benzylsulfonylmethyl substituent is introduced onto the aromatic ring typically by nucleophilic substitution or radical bromination followed by sulfonylation steps. Although direct literature on this compound is limited, related sulfonylated methyl benzoates provide insight:

  • Starting from methyl 3-(methylsulfonyl)methylbenzoate, sulfonylation can be achieved by reacting with benzyl sulfonyl precursors under controlled conditions.
  • Radical bromination of methyl 3,5-dimethylbenzoate to methyl 3,5-bis(bromomethyl)benzoate using N-bromosuccinimide (NBS) in CCl4 with benzoyl peroxide initiator is a common precursor step.
  • Subsequent nucleophilic substitution with benzylsulfonyl nucleophiles or sulfonyl transfer reagents yields the benzylsulfonylmethyl derivative.

3.2 Typical Reaction Conditions

Step Reagents/Conditions Notes
Bromination NBS, benzoyl peroxide, CCl4, reflux, 31 hours Radical bromination of methyl benzoate methyl groups
Nucleophilic substitution Benzylsulfonyl nucleophile, base (e.g., Cs2CO3), dry acetonitrile, reflux Substitution of bromomethyl by benzylsulfonyl group
Purification Silica gel chromatography with hexane/ethyl acetate To isolate pure product

Alternative Synthetic Routes

4.1 Catalytic Sulfonylation Using Rhodium(II) Acetate

A more advanced synthetic route involves catalytic sulfonylation using rhodium(II) acetate dimer as a catalyst under mild conditions:

  • Reactants: methyl 3-(methylsulfinyl)benzoate, trifluoroacetamide, magnesium salts, and other co-reagents in dichloroethane solvent.
  • Reaction time: short (minutes to hours) at ambient temperature.
  • Workup involves filtration, washing with brine and dilute acid, drying over anhydrous sodium sulfate, and rotary evaporation.
  • This method provides good yields and cleaner products with less harsh conditions.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Fischer Esterification Benzoic acid, methanol, H2SO4, 95–110 °C, 8–10 h Simple, high yield, industrially established Corrosive catalyst, byproducts, environmental concerns
Radical Bromination + Substitution NBS, benzoyl peroxide, CCl4, reflux; benzylsulfonyl nucleophile, base, reflux Selective functionalization, modular Long reaction time, use of toxic solvents
Rhodium(II) acetate catalysis Rh2(OAc)4 catalyst, mild conditions, ambient temperature Mild, efficient, less waste Catalyst cost, specialized reagents

Research Findings and Notes

  • The Fischer esterification method remains the foundational step for preparing the methyl benzoate core, which is essential before sulfonylation.
  • Radical bromination is a reliable method to functionalize methyl groups on the aromatic ring, enabling subsequent substitution with sulfonyl groups.
  • Catalytic methods using transition metal catalysts like rhodium(II) acetate offer greener and more efficient alternatives but require access to specialized catalysts.
  • Purification is typically achieved by silica gel chromatography using solvent gradients from hexane/ethyl acetate to ethyl acetate/methanol.
  • Reaction monitoring by ^1H-NMR and HRMS confirms product formation and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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